molecular formula C6H14Cl2NPS B14582981 N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride CAS No. 61550-28-5

N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride

Cat. No.: B14582981
CAS No.: 61550-28-5
M. Wt: 234.13 g/mol
InChI Key: BGUFARROLIKONX-UHFFFAOYSA-N
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Description

N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a butyl group, a chloroethyl group, and a phosphonamidothioic chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride typically involves the reaction of butylamine with 2-chloroethylphosphonothioic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Butylamine+2-chloroethylphosphonothioic dichlorideN-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride\text{Butylamine} + \text{2-chloroethylphosphonothioic dichloride} \rightarrow \text{this compound} Butylamine+2-chloroethylphosphonothioic dichloride→N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents, catalysts, and temperature control is crucial in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phosphonamidothioic moiety can undergo oxidation to form corresponding phosphonamidic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Oxidation: Phosphonamidic acids.

    Reduction: Reduced phosphonamidothioic derivatives.

Scientific Research Applications

N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride involves its interaction with nucleophiles and electrophiles. The chloroethyl group acts as a leaving group in nucleophilic substitution reactions, while the phosphonamidothioic moiety can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-P-(2-chloroethyl)phosphonamidic chloride
  • N-Butyl-P-(2-chloroethyl)phosphonamidothioic acid
  • N-Butyl-P-(2-chloroethyl)phosphonamidothioic bromide

Uniqueness

N-Butyl-P-(2-chloroethyl)phosphonamidothioic chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.

Properties

CAS No.

61550-28-5

Molecular Formula

C6H14Cl2NPS

Molecular Weight

234.13 g/mol

IUPAC Name

N-[chloro(2-chloroethyl)phosphinothioyl]butan-1-amine

InChI

InChI=1S/C6H14Cl2NPS/c1-2-3-5-9-10(8,11)6-4-7/h2-6H2,1H3,(H,9,11)

InChI Key

BGUFARROLIKONX-UHFFFAOYSA-N

Canonical SMILES

CCCCNP(=S)(CCCl)Cl

Origin of Product

United States

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